N-benzyl-1-(4-methoxyphenyl)propan-2-amine

Chiral resolution Enantioselective synthesis Formoterol intermediate

GMP synthesis demands the freebase (CAS 43229-65-8). Avoid HCl salts that alter pH and reduce chiral resolution yields. The benzyl protecting group is critical for selective N-alkylation, preventing impurity profiles that fail pharmacopeial standards. Our ≥99.0% purity ensures consistent yields, supports ANDA submissions, and serves as an essential impurity reference standard for HPLC/LC-MS method validation per ICH Q3A/Q2(R1).

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 43229-65-8
Cat. No. B129606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(4-methoxyphenyl)propan-2-amine
CAS43229-65-8
SynonymsN-Benzyl-4-methoxy-α-methylbenzeneethanamine;  N-Benzyl-p-methoxy-α-methylphenethylamine;  4-Methoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine; 
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
InChIInChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3
InChIKeyCVGPWMGXKOKNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS 43229-65-8): High-Purity Phenethylamine Intermediate for Formoterol Synthesis


N-Benzyl-1-(4-methoxyphenyl)propan-2-amine, also known as Formoterol Amine, is a phenethylamine derivative with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol [1]. It is a substituted amphetamine analogue characterized by a benzyl group on the amine and a 4-methoxyphenyl substituent on the propan-2-amine backbone . This compound is a key intermediate in the synthesis of Formoterol Fumarate, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) [2]. Its physicochemical properties include a calculated XLogP3-AA of 3.7, indicating moderate lipophilicity, and a boiling point of 377.8±22.0 °C at 760 mmHg [3].

Why Generic N-Benzyl-1-(4-methoxyphenyl)propan-2-amine Substitutes Cannot Ensure Formoterol Synthesis Reproducibility


The synthesis of Formoterol Fumarate demands precise stereochemical and purity specifications for its intermediates. Substituting N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS 43229-65-8) with closely related analogs, such as its hydrochloride salt (CAS 1049695-95-5), the chiral (R)-enantiomer (CAS 67346-60-5), or the de-benzylated analog (R)-1-(4-methoxyphenyl)propan-2-amine (CAS 134968-44-0), introduces critical deviations in reactivity, solubility, and stereochemical outcomes that compromise downstream yields and final drug purity [1]. The freebase form is specifically required for certain reductive amination steps in the formoterol synthetic route, as the hydrochloride salt can alter reaction pH, promote side reactions, and reduce the efficiency of chiral resolution processes [2]. Furthermore, the presence of the benzyl protecting group is essential for subsequent selective N-alkylation, and its premature absence or alteration leads to distinct impurity profiles that fail to meet pharmacopeial reference standards [3].

Quantitative Differentiation of N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (43229-65-8) from Closest Analogs


Higher Enantiomeric Purity and Yield in Chiral Resolution Processes

The (R)-enantiomer of N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS 67346-60-5) exhibits a significantly higher enantiomeric ratio (er) when resolved using enzymatic methods compared to alternative chiral amines. A patented lipase-mediated resolution achieved an er of 97:3 for the (R)-enantiomer with a selectivity factor (s) of approximately 16, and a recovered yield of 41% . In contrast, standard chemical resolution methods for similar benzyl-protected amphetamines typically yield enantiomeric excess (ee) values below 90% and overall yields less than 30% [1]. The target compound, as the racemic freebase (CAS 43229-65-8), serves as the essential starting material for this high-selectivity enzymatic resolution, a critical step for producing enantiopure (R,R)-Formoterol [2].

Chiral resolution Enantioselective synthesis Formoterol intermediate

Enhanced Purity Profile Compared to Hydrochloride Salt Form

The freebase form (CAS 43229-65-8) achieves a higher chromatographic purity (≥99.0% by HPLC) compared to the commonly available hydrochloride salt (CAS 1049695-95-5), which typically exhibits a purity of 98% by HPLC . This 1% difference in purity, while seemingly small, corresponds to a 50% reduction in total impurity burden (from 2% to 1%) and is critical for meeting ICH Q3A guidelines for pharmaceutical intermediates . Moreover, the freebase form contains lower residual solvents (≤0.1% vs. ≤0.5% in the salt) and reduced heavy metal content (≤10 ppm), which are essential for subsequent steps in the formoterol synthetic pathway that are sensitive to ionic contaminants [1].

Purity HPLC Impurity profiling Salt form

Superior Yield in Reductive Amination Steps for Formoterol Synthesis

The use of N-Benzyl-1-(4-methoxyphenyl)propan-2-amine freebase in reductive amination reactions with 1-(4-methoxyphenyl)-2-propanone yields 85-88% product under optimized conditions (Pd/C catalyst, H2 atmosphere) . In contrast, employing the hydrochloride salt of the same amine under identical conditions results in significantly lower yields (typically 60-70%) due to catalyst poisoning by chloride ions and altered reaction kinetics [1]. This difference is further corroborated by a patented process that reports a 95% isolated yield for the target freebase in a one-pot reductive amination with benzaldehyde, whereas attempts with alternative N-protected amines yielded less than 80% [2].

Synthetic yield Reductive amination Formoterol

Defined Impurity Profile and Reference Standard Availability

N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS 43229-65-8) is established as Formoterol Amine, a compendial reference standard for which detailed characterization data, including MS, ¹H-NMR, ¹³C-NMR, and UV spectra, are readily available [1]. This facilitates its use in analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDAs) [2]. In contrast, closely related intermediates such as (R)-1-(4-methoxyphenyl)propan-2-amine (CAS 134968-44-0) lack formal pharmacopeial recognition and standardized impurity profiles, complicating regulatory submissions and quality control [3]. The target compound is also directly traceable to USP and EP standards for Formoterol, whereas alternative intermediates require extensive bridging studies .

Reference standard Impurity profiling Analytical method validation

Optimal Application Scenarios for N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (43229-65-8) in Pharmaceutical Development and Manufacturing


GMP-Compliant Manufacturing of (R,R)-Formoterol Fumarate

The freebase form (CAS 43229-65-8) is the preferred starting material for GMP synthesis of Formoterol Fumarate due to its high purity (≥99.0%) and compatibility with reductive amination and chiral resolution steps [1]. Its use ensures consistent yields and minimizes the formation of process-related impurities, directly supporting ANDA submissions and commercial production [2].

Analytical Method Development and Quality Control (QC) Reference Standard

As a recognized Formoterol Amine impurity standard, this compound is essential for developing and validating HPLC, UPLC, and LC-MS methods for Formoterol drug substances and products [1]. Its availability as a certified reference material with full spectral characterization (¹H NMR, ¹³C NMR, MS) enables accurate quantification of related substances in accordance with ICH Q3A and Q2(R1) guidelines [2].

Chiral Resolution and Enantioselective Synthesis Development

The racemic freebase serves as a cost-effective starting point for evaluating and optimizing enzymatic or chemical resolution methods to obtain enantiopure (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS 67346-60-5) [1]. The high enantiomeric ratios achievable (er 97:3) when using lipases make it a valuable substrate for developing scalable asymmetric processes [2].

Quote Request

Request a Quote for N-benzyl-1-(4-methoxyphenyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.